![molecular formula C15H18ClN3O2S B2524786 3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034246-08-5](/img/structure/B2524786.png)

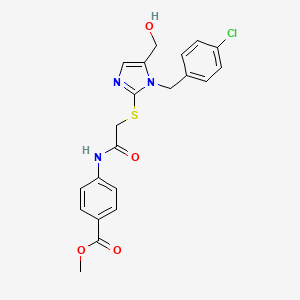

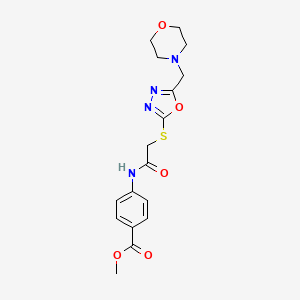

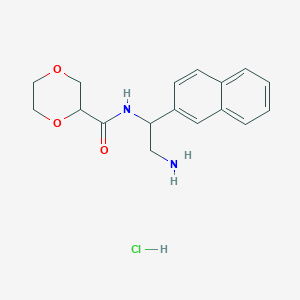

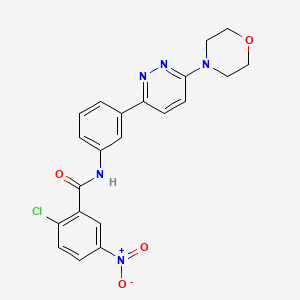

3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The research presented in the papers focuses on the synthesis of benzenesulfonamide derivatives with potential inhibitory effects on human carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including tumor growth and development. In the first study, a novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting point. The resulting hydrazones exhibited low nanomolar affinity against cancer-related CA IX, with the chloro group at the meta position enhancing the binding affinity to all CAs . The second study synthesized a series of new benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties was crucial for the bioactivity of these compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a significant role in their binding affinity and selectivity. In the first paper, the presence of triazole or oxadiazole groups directly attached to the pyrrolidinone moiety resulted in weaker binding to CAs compared to compounds with more flexible tail groups . This suggests that the rigidity or flexibility of the molecular structure can influence the interaction with the enzyme. The second paper does not provide specific details on the molecular structure analysis, but the variation in substituents indicates a systematic approach to studying the structure-activity relationship .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of hydrazones and the introduction of various substituents to the benzaldehyde core. The first paper details the use of fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays to investigate the binding affinity and selectivity of the synthesized compounds . The second paper does not elaborate on the specific chemical reactions but mentions the synthesis of new sulfonamides and their testing for cytotoxicity and inhibition of human carbonic anhydrases .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their potential as CA inhibitors. The chlorinated benzenesulfonamide derivatives in the first study showed increased affinity to all CAs, which could be attributed to the presence of the chloro group enhancing hydrophobic interactions . The second study found that the 3,4,5-trimethoxy and the 4-hydroxy derivatives exhibited interesting cytotoxic activities, suggesting that the electronic and steric properties of the substituents are important for their bioactivity .

科学的研究の応用

Antimalarial Activity

Compounds with pyrazolopyridine-sulfonamide derivatives, similar in structure to the mentioned compound, have shown significant in vitro activity against Plasmodium falciparum, indicating potential for antimalarial drug development (Silva et al., 2016).

Selective Kinase Inhibition

A series of sulfonamides, including pyrazolopyridine derivatives, were designed as selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), showing therapeutic effects on cardiac hypertrophy in animal models. This suggests potential applications in treating cardiovascular diseases (Chang et al., 2017).

Carbonic Anhydrase Inhibition

Research on benzenesulfonamides bearing pyrrolidinone and halogenated motifs has highlighted their effectiveness as inhibitors of human carbonic anhydrase isoforms. This indicates potential for developing selective inhibitors targeting specific isoforms for therapeutic purposes (Vaškevičienė et al., 2019).

Antimicrobial and Antifungal Activities

Compounds incorporating pyrazoline and benzenesulfonamide moieties have demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hassan, 2013).

Anti-Breast Cancer Activity

Novel N-(guanidinyl)benzenesulfonamides, showing promising activity against the human tumor breast cell line MCF7, suggest potential for developing anticancer agents targeting breast cancer (Ghorab et al., 2014).

特性

IUPAC Name |

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-11-13(16)5-4-7-15(11)22(20,21)18-10-12-9-17-19-8-3-2-6-14(12)19/h4-5,7,9,18H,2-3,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMFPQBZZTXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)